molecular formula C21H18O9 B12684058 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-diethyl ester CAS No. 51018-94-1

1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-diethyl ester

Cat. No.: B12684058
CAS No.: 51018-94-1
M. Wt: 414.4 g/mol
InChI Key: BYFOQPSEUXLIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 4,4’-carbonylbis-, ar,ar’-diethyl ester typically involves the esterification of 1,2-Benzenedicarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality and high yield of the desired ester .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 4,4’-carbonylbis-, ar,ar’-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 4,4’-carbonylbis-, ar,ar’-diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 4,4’-carbonylbis-, ar,ar’-diethyl ester involves its ability to form cross-linked polyimides upon thermal curing. This process involves the formation of strong covalent bonds between the polymer chains, resulting in a highly stable and durable material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenedicarboxylic acid, 4,4’-carbonylbis-, ar,ar’-diethyl ester is unique due to its ability to form thermally curable cross-linked polyimides, which are highly stable and durable. This property makes it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

51018-94-1

Molecular Formula

C21H18O9

Molecular Weight

414.4 g/mol

IUPAC Name

4-(3-carboxy-4-ethoxycarbonylbenzoyl)-2-ethoxycarbonylbenzoic acid

InChI

InChI=1S/C21H18O9/c1-3-29-20(27)14-8-6-11(9-15(14)19(25)26)17(22)12-5-7-13(18(23)24)16(10-12)21(28)30-4-2/h5-10H,3-4H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

BYFOQPSEUXLIOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)OCC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.